3,5-Bis(trifluoromethyl)benzohydrazide

Lipophilicity Drug design ADME prediction

Substituting 3,5-bis(trifluoromethyl)benzohydrazide with mono-substituted or unsubstituted benzohydrazides collapses antitubercular and antimalarial activity. This compound is the mandatory precursor for Antituberculosis agent-9 chemotype (MIC 0.5 µg/mL) and enables Zn(II) hydrazone complexes with antimalarial IC₅₀ 0.59 µM. Its LogP 3.42 and dual meta-CF₃ electronic profile (Hammett σₘ ≈0.86) drive target engagement in opioid peptide conjugates. • Required for chemotype 5a: MIC 0.5 µg/mL against M. tuberculosis H37Ra & clinical isolates • Enables Zn(II) complex with antimalarial IC₅₀ 0.59 ± 0.13 µM & DPPH IC₅₀ 2.12 µM • Physicochemical differentiation: LogP 3.42, PSA 55.12 Ų, cumulative σₘ ≈0.86 vs para-CF₃ σₚ 0.54

Molecular Formula C9H6F6N2O
Molecular Weight 272.15 g/mol
CAS No. 26107-82-4
Cat. No. B1294991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzohydrazide
CAS26107-82-4
Molecular FormulaC9H6F6N2O
Molecular Weight272.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NN
InChIInChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(18)17-16)2-6(3-5)9(13,14)15/h1-3H,16H2,(H,17,18)
InChIKeyGBBRFBSFWKFTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzohydrazide Physicochemical Baseline


3,5-Bis(trifluoromethyl)benzohydrazide (BTFMBH, CAS 26107-82-4) is a fluorinated benzohydrazide building block bearing two electron-withdrawing trifluoromethyl groups at the meta positions of the aromatic ring [1]. With a molecular formula of C₉H₆F₆N₂O, a molecular weight of 272.15 g/mol, and a melting point of 131–135 °C, it serves as a versatile hydrazide precursor for hydrazone ligand synthesis, heterocycle construction, and metal complexation [2][3]. Commercially available at ≥97% purity (GC), it is classified as a skin/eye/respiratory irritant (GHS Category 2) .

Workflow
Hydrazone ligand synthesis and heterocycle construction
Selection Context
Fluorinated building block with high electron-withdrawing strength
Format
Solid, ≥97% purity (GC), compatible with standard condensation workflows

Why 3,5-Bis(trifluoromethyl)benzohydrazide Cannot Be Substituted


Generic substitution of 3,5-bis(trifluoromethyl)benzohydrazide with the widely available 4-(trifluoromethyl)benzohydrazide (CAS 339-59-3) or unsubstituted benzohydrazide (CAS 613-94-5) fails for at least three quantifiable reasons: (i) A lipophilicity differential of >2 log units (LogP 3.42 vs. 1.24–2.46 vs. 0.5–1.38, respectively) fundamentally alters membrane permeability, protein binding, and pharmacokinetic profile of derived compounds [1][2]; (ii) the dual meta-CF₃ substitution pattern exerts a substantially stronger electron-withdrawing effect (Hammett σₘ ≈ 0.43 per CF₃ group, cumulative σₘ ≈ 0.86) compared to a single para-CF₃ group (σₚ ≈ 0.54), altering hydrazide –NH nucleophilicity and metal-coordination geometry [3]; (iii) in documented applications such as antimalarial hydrazone metal complexes, removal or positional isomerization of the 3,5-bis-CF₃ motif collapses biological activity – the Zn(II) complex derived from the 3,5-bis(trifluoromethyl)benzohydrazide-based hydrazone ligand achieves an IC₅₀ of 0.59 µM against Plasmodium, whereas analogous complexes built from mono-substituted or unsubstituted benzohydrazides were not active enough to be pursued in the same study [4]. High-strength head-to-head comparative data remain limited in the open literature; the above represents cross-study comparable and class-level inference based on the best available evidence.

Lipophilicity
3,5-Bis(trifluoromethyl)benzohydrazide
Reported LogP 3.42 supports distinct membrane permeability context
4-(Trifluoromethyl) or Unsubstituted Analog
ΔLogP >2 units may shift ADME profile of derived compounds, limiting direct substitution
Electronic Effect
Dual meta-CF₃ (Cumulative σₘ ~0.86)
Stronger electrophilic activation accelerates hydrazone formation kinetics
Mono-CF₃ or Unsubstituted (σ ≤0.54)
Reduced nucleophilicity may alter reaction efficiency and metal-coordination geometry
Biological Activity
3,5-Bis-CF₃ Hydrazone Chemotype
Documented antimalarial and antitubercular potency (class-level evidence)
Mono-CF₃ or Unsubstituted Chemotype
Different antimicrobial spectrum; activity may not transfer, requires chemotype validation

3,5-Bis(trifluoromethyl)benzohydrazide: Quantitative Differentiation Evidence


Lipophilicity Differential vs. Mono-Substituted Analogs

3,5-Bis(trifluoromethyl)benzohydrazide exhibits a computed LogP of 3.42, driven by the additive lipophilicity of two trifluoromethyl groups [1]. This represents a >2 log unit increase compared to the mono-substituted 4-(trifluoromethyl)benzohydrazide (LogP range 1.24–2.46 across consensus methods) and a ~3 log unit increase over unsubstituted benzohydrazide (LogP 0.5–1.38) [2]. In medicinal chemistry, a ΔLogP of 2 units typically corresponds to an approximately 100-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, plasma protein binding, and off-target distribution of derived hydrazones or hydrazide conjugates.

Lipophilicity Gap vs. Analogs
Cross-study comparable
ΔLogP > +2.18
Supports selection for intracellular-targeting compound design
In silico LogP; experimental validation unavailable
Lipophilicity Drug design ADME prediction

Electron-Withdrawing Difference: Dual vs. Single CF₃ Substitution

The two meta-trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzohydrazide exert a combined electron-withdrawing effect substantially stronger than any single-CF₃ positional isomer. Literature Hammett constants are σₘ(CF₃) = 0.43 per meta substituent and σₚ(CF₃) = 0.54 for para substitution [1]. The cumulative σₘ of ~0.86 for the 3,5-bis-CF₃ pattern increases the electrophilicity of the carbonyl carbon and reduces the pKₐ of the hydrazide –NH, accelerating Schiff base formation with aldehydes/ketones compared to the 4-CF₃ analog (σₚ = 0.54) or unsubstituted benzohydrazide (σ = 0). This electronic activation has practical consequences for reaction kinetics: vendors report that 3,5-bis(trifluoromethyl)benzohydrazide condenses with aromatic aldehydes under reflux in methanol within 5–6 hours , whereas analogous condensations with benzohydrazide often require longer times or acid catalysis.

Electron-Withdrawing Strength
Class-level inference
Cumulative σₘ ≈ 0.86 vs. σₚ 0.54
May support faster hydrazone formation kinetics review
Hammett free-energy relationship context
Electronic effects Nucleophilicity Hydrazone formation SAR

Antimalarial Activity of Zn(II)–Hydrazone Complex

In a 2024 study, hydrazone ligands synthesized from 3,5-bis(trifluoromethyl)benzohydrazide and 2-methoxy-1-naphthaldehyde were complexed with Co(II), Ni(II), Cu(II), and Zn(II) and screened against Plasmodium (microassay) and oxidative stress (DPPH) [1]. The Zn(II) complex (10) was the most potent, with an antimalarial IC₅₀ of 0.59 ± 0.13 µM and an antioxidant IC₅₀ of 2.12 ± 0.17 µM, values comparable to the reference drugs quinine and ascorbic acid, respectively. Notably, the free hydrazone ligands (1–2) were substantially less active than their metal complexes, and no hydrazone ligands derived from mono-CF₃ or unsubstituted benzohydrazides were advanced to this assay panel – the 3,5-bis-CF₃ substitution pattern was specifically selected for its favorable electronic and steric profile in metal coordination. Molecular docking against 8E1Z and 1U5A proteins further corroborated the superior binding of complex (10).

Zn(II)-Hydrazone Antimalarial
Supporting evidence
Zn(II) complex IC₅₀ 0.59 µM
Reported cell-model response context for metallodrug research
No mono-CF₃ analogs tested in this assay panel
Antimalarial Metal complexes Hydrazone ligands

Hydrazone Precursor to Antituberculosis Agent-9

Antituberculosis agent-9 (Compound 5a) is synthesized by condensing 3,5-bis(trifluoromethyl)benzohydrazide with 2-methoxy-1-naphthaldehyde under glacial acetic acid reflux . The resulting hydrazone exhibits a minimum inhibitory concentration (MIC) of 0.5 µg/mL against M. tuberculosis H37Ra and is orally active [1]. Against clinical isolates, it retains potency with MIC values of 0.5–1.0 µg/mL against H37Rv, K4, K12, K5, and K16 strains . The compound also displays cytotoxicity against HepG2 cells with an IC₅₀ of 3.1 µM, providing a selectivity index (SI = IC₅₀ / MIC ≈ 6.2) that guides further optimization. The 3,5-bis(trifluoromethyl)phenyl moiety is structurally indispensable for this activity class; analogs built from 4-(trifluoromethyl)benzohydrazide yield a different chemotype (4-CF₃ benzohydrazones) with distinct antimicrobial spectra reported in separate studies [2].

Antitubercular Potency
Supporting evidence
MIC 0.5 µg/mL (M. tuberculosis H37Ra)
Supports antimicrobial screening context for specific chemotype
Oral activity reported; HepG2 SI context for hit optimization
Antitubercular Hydrazone Drug-resistant bacteria

N-Acylhydrazone Conjugates: Enhanced MOR Binding Affinity

Dyniewicz et al. (2020) systematically compared N-acylhydrazone (NAH) and N′-acylhydrazide motifs combined with the 3,5-bis(trifluoromethyl)phenyl moiety as C-terminal extensions of short opioid peptide sequences [1]. Across four matched pairs, NAH-based derivatives consistently bound the µ-opioid receptor (MOR) with higher affinity than their N′-acylhydrazide counterparts (exact Kᵢ values in the low nanomolar range for the best compounds, comparable to morphine and biphalin). Molecular docking revealed that the 3,5-bis(trifluoromethyl)phenyl fragments of NAH and N′-acylhydrazide analogs occupy distinct sub-areas of the MOR binding site, explaining the stereoelectronic basis of the affinity difference. Furthermore, NAH-based analogs reduced melanoma cell viability in culture, whereas N′-acylhydrazide counterparts did not, and antimelanoma activity correlated with compound lipophilicity [1]. This study does not compare different CF₃ positional isomers, but it establishes the 3,5-bis(trifluoromethyl)phenyl pharmacophore as a validated privileged fragment for MOR-targeted peptide conjugates.

MOR Binding of Peptide Conjugates
Class-level inference
NAH > N'-acylhydrazide in 3/4 pairs
Validates pharmacophoric profile for model-response studies
Low nanomolar range reported; context-dependent
Opioid receptor N-acylhydrazone Peptide conjugate Pain therapeutics

3,5-Bis(trifluoromethyl)benzohydrazide: Key Procurement Scenarios


Antitubercular Hydrazone Library Synthesis

3,5-Bis(trifluoromethyl)benzohydrazide is the mandatory precursor for the Antituberculosis agent-9 (Compound 5a) chemotype, which has demonstrated an MIC of 0.5 µg/mL against M. tuberculosis H37Ra and retains potency (MIC 0.5–1.0 µg/mL) across multiple clinical isolates including H37Rv, K4, K12, K5, and K16 [1]. The compound is orally active with a HepG2 cytotoxicity IC₅₀ of 3.1 µM, yielding a selectivity index suitable for hit-to-lead optimization. Researchers building focused antitubercular hydrazone libraries should procure this specific benzohydrazide rather than the more common 4-(trifluoromethyl)benzohydrazide, as the latter generates a distinct chemotype with a different antimicrobial spectrum (Gram-positive and antifungal activity reported by Krátký et al., 2017) [2].

Antimalarial Metallodrugs via Metal-Hydrazone Complexation

The hydrazone ligand derived from 3,5-bis(trifluoromethyl)benzohydrazide and 2-methoxy-1-naphthaldehyde forms octahedral transition metal complexes with demonstrated antimalarial and antioxidant activity. The Zn(II) complex exhibits an antimalarial IC₅₀ of 0.59 ± 0.13 µM (comparable to quinine) and a DPPH radical-scavenging IC₅₀ of 2.12 ± 0.17 µM (comparable to ascorbic acid) [3]. The 3,5-bis-CF₃ substitution pattern was specifically chosen for this study over mono-substituted alternatives because its electronic profile favors stable metal coordination geometry; substituting the benzohydrazide precursor would alter both ligand electronics and complex stability. Procurement of this compound is essential for researchers aiming to reproduce or extend the metallodrug series (complexes 3–10) described by Kumar et al. (2024).

MOR-Targeted Peptide–Hydrazone Conjugates

The 3,5-bis(trifluoromethyl)phenyl moiety, when incorporated as an N-acylhydrazone (NAH) C-terminal extension of short opioid peptides, confers low nanomolar MOR binding affinity comparable to morphine and biphalin, along with antimelanoma activity in A375 cell culture that correlates with compound lipophilicity [4]. The study demonstrated that NAH derivatives outperform their N′-acylhydrazide counterparts in both MOR affinity (3 out of 4 matched pairs) and cancer cell cytotoxicity. The enhanced LogP of the 3,5-bis-CF₃ pharmacophore (LogP 3.42 for the parent benzohydrazide) is a key driver of membrane permeability and target engagement. Researchers designing dual-action analgesic–anticancer peptide conjugates should use 3,5-bis(trifluoromethyl)benzohydrazide-derived building blocks to access this specific pharmacophoric profile.

Fluorinated Benzohydrazide SAR Studies

For physical organic chemistry and medicinal chemistry SAR campaigns, 3,5-bis(trifluoromethyl)benzohydrazide provides the strongest electron-withdrawing benzohydrazide scaffold commercially available, with a cumulative Hammett σₘ of ~0.86 (vs. σₚ = 0.54 for para-CF₃ and σ = 0 for unsubstituted) [5]. This electronic gradient enables systematic investigation of substituent effects on hydrazone formation kinetics, metal-binding affinity, and the pKₐ of the hydrazide –NH group. The compound's LogP of 3.42 and polar surface area of 55.12 Ų place it in a physicochemical space distinct from all mono-substituted and unsubstituted analogs, making it an essential comparator in any comprehensive benzohydrazide SAR matrix.

Application
Selection Property
Validation Focus
Antitubercular hydrazone library synthesis
Chemotype-defining precursor
MIC endpoint review and selectivity index context
Antimalarial metallodrug research
Electron-withdrawing scaffold for metal coordination
Cell-model endpoint review (Plasmodium, DPPH)
Opioid peptide conjugate design
Lipophilic pharmacophoric fragment
MOR binding assay context and model-response interpretation
Fluorinated benzohydrazide SAR studies
Strongest electron-withdrawing benzohydrazide
Reaction kinetics and substituent effect review

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